molecular formula C10H14NO+ B12341780 (4-Formylphenyl)-trimethyl-azanium

(4-Formylphenyl)-trimethyl-azanium

Cat. No.: B12341780
M. Wt: 164.22 g/mol
InChI Key: DPICUSGMCNPSSA-UHFFFAOYSA-N
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Description

(4-Formylphenyl)-trimethyl-azanium is an organic compound with a unique structure that includes a formyl group attached to a phenyl ring, which is further bonded to a trimethyl-azanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Vilsmeier-Haack reaction, where a substituted amide reacts with phosphorus oxychloride and an activated arene to produce an aryl aldehyde . This reaction is known for its efficiency in introducing formyl groups to aromatic compounds.

Industrial Production Methods

Industrial production of (4-Formylphenyl)-trimethyl-azanium may involve large-scale Vilsmeier-Haack reactions or other formylation techniques, followed by purification processes to isolate the desired product. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl)-trimethyl-azanium undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: 4-Formylbenzoic acid

    Reduction: 4-Hydroxyphenyl-trimethyl-azanium

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Formylphenyl)-trimethyl-azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formylphenyl)-trimethyl-azanium involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and interactions with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Formylphenyl)-trimethyl-azanium is unique due to the presence of the trimethyl-azanium group, which imparts distinct chemical properties and reactivity compared to other formyl-substituted phenyl compounds. This uniqueness makes it valuable in specific applications where the trimethyl-azanium group plays a crucial role.

Properties

IUPAC Name

(4-formylphenyl)-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPICUSGMCNPSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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